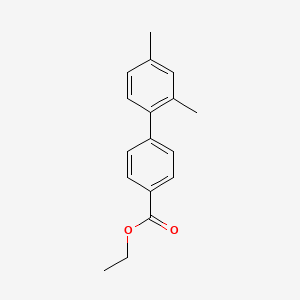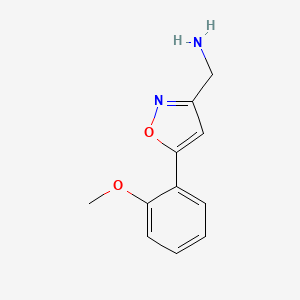
Ethyl 4-(2,4-dimethylphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and an ethyl ester group at the 4-carboxylic acid position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Hydrolysis: 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid and ethanol.
Reduction: 2’,4’-Dimethyl-1,1’-biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl core can participate in π-π stacking interactions, which are important in the binding to certain proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
2,2’-Dimethyl-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
4,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both methyl groups and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.
Propriétés
Numéro CAS |
69299-53-2 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
ethyl 4-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
Clé InChI |
XTBQKEVAFPLVMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)

![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)



![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)
